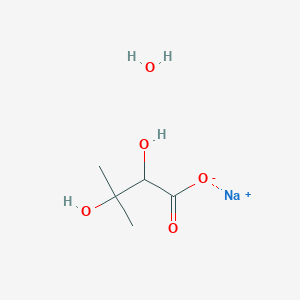

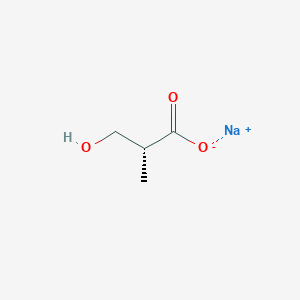

(R)-3-Hydroxyisobutyric acid sodium salt

Descripción general

Descripción

“®-3-Hydroxyisobutyric acid sodium salt” is a chemical compound that is a sodium salt form of ®-3-Hydroxyisobutyric acid . It is a type of organic compound that contains a carboxylic acid group with a hydroxyl group on the third carbon atom . The sodium salt form is often used to improve the solubility of the compound in aqueous solutions .

Aplicaciones Científicas De Investigación

Metabolic Pathway Insights

One key area of research involves understanding the metabolic pathways and interconversion processes involving (R)-3-Hydroxyisobutyric acid sodium salt. Studies have shown that the ingestion of deuterated isobutyrate leads to the excretion of labeled S- and R-3-hydroxyisobutyric acids, formed by the reduction of S- and R-methylmalonic semialdehydes respectively. This suggests a flow from S- to R-methylmalonic semialdehyde, indicating that the R-enantiomer is the substrate of methylmalonic semialdehyde dehydrogenase (Manning & Pollitt, 1985). Such insights into the metabolic conversion of this compound can have implications for understanding human metabolism and developing metabolic disorder treatments.

Enzymatic and Biochemical Applications

The enzymatic synthesis and transformation of this compound are also significant. Research has explored its production through microbial oxidation and enzymatic reactions, providing pathways to synthesize valuable biochemicals. For instance, microbial stereoselective oxidation of 2-methyl-1,3 propanediol has been evaluated for (R)-3-Hydroxyisobutyric acid production, highlighting the operational factors influencing biocatalytic activity and product yield (Léon et al., 2002). Such studies are crucial for biotechnological applications, including the production of biopolymers and fine chemicals.

Biotechnological and Industrial Applications

Furthermore, the hydrolytic degradation of poly[(R)-3-hydroxybutyric acid] in various conditions reveals the potential for producing (R)-3-Hydroxybutyric acid with high yield and purity. This process has implications for developing biodegradable polymers and materials (Saeki et al., 2005). The ability to control the molecular weight and properties of these materials through the degradation of poly[(R)-3-hydroxybutyric acid] opens up new avenues in material science and environmental technology.

Mecanismo De Acción

Target of Action

The primary target of ®-3-Hydroxyisobutyric acid sodium salt, also known as DTXSID20746675, sodium-®-3-hydroxyisobutyrate, MFCD17215934, or RBJZIQZDAZLXEK-AENDTGMFSA-M, is the enzyme 3-hydroxyisobutyrate dehydrogenase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids .

Mode of Action

®-3-Hydroxyisobutyric acid sodium salt interacts with its target enzyme, 3-hydroxyisobutyrate dehydrogenase, by serving as a substrate . The enzyme catalyzes the oxidation of ®-3-Hydroxyisobutyric acid to form 3-hydroxyisobutyryl-CoA, a key intermediate in the valine catabolic pathway .

Biochemical Pathways

The compound is involved in the valine catabolic pathway, which is part of the larger metabolic pathway of branched-chain amino acids . The downstream effects of this pathway include the production of energy and the synthesis of other important biomolecules.

Pharmacokinetics

Its metabolism likely involves the action of 3-hydroxyisobutyrate dehydrogenase and other enzymes in the valine catabolic pathway .

Result of Action

The action of ®-3-Hydroxyisobutyric acid sodium salt results in the production of 3-hydroxyisobutyryl-CoA, an intermediate in the valine catabolic pathway . This pathway ultimately leads to the production of energy and other important biomolecules.

Action Environment

The action, efficacy, and stability of ®-3-Hydroxyisobutyric acid sodium salt are likely influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target enzyme, 3-hydroxyisobutyrate dehydrogenase .

Propiedades

IUPAC Name |

sodium;(2R)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJZIQZDAZLXEK-AENDTGMFSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746675 | |

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228078-57-6 | |

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)